N-(2,6-Dichloropyridin-3-yl)acetamide

Descripción

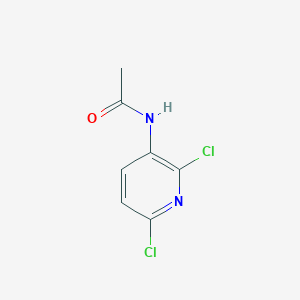

N-(2,6-Dichloropyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by two chlorine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position.

Propiedades

Fórmula molecular |

C7H6Cl2N2O |

|---|---|

Peso molecular |

205.04 g/mol |

Nombre IUPAC |

N-(2,6-dichloropyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H6Cl2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |

Clave InChI |

HDVOIMDTRXHDQW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(N=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pyridine-Based Acetamides

Pyridine derivatives with acetamide groups exhibit diverse properties depending on substituent patterns:

Key Insights :

Pyridazinone Derivatives with Acetamide Moieties

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit agonist activity for formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils .

Comparison :

- Core Structure: Pyridazinone rings introduce additional hydrogen-bonding sites (C=O groups) compared to pyridine, enhancing interactions with biological targets.

- Substituent Effects: Methoxybenzyl groups in pyridazinones contribute to receptor specificity, whereas dichloropyridine in the target compound may prioritize steric effects over hydrogen bonding .

Benzothiazole Acetamide Derivatives

European Patent EP3348550A1 describes benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) with trifluoromethyl and methoxyphenyl substituents. These compounds are designed for enhanced metabolic resistance and bioavailability .

Structural Contrasts :

Chloroacetamide Herbicides

Compounds like alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid are herbicidal chloroacetamides with bulky aromatic substituents .

Agrochemical Relevance :

- Target Specificity : Alachlor’s diethylphenyl group enables soil adsorption, while dichloropyridine in the target compound may alter environmental persistence.

- Reactivity : Chloroacetamide herbicides undergo nucleophilic substitution at the α-carbon, a reactivity less likely in dichloropyridine derivatives due to electron withdrawal from the ring .

Isoindolinone-Piperidinone Chloroacetamides

Compounds like 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide feature complex polycyclic structures with multiple hydrogen-bonding sites .

Functional Differences :

- Solubility: Piperidinone and isoindolinone rings increase polarity, contrasting with dichloropyridine’s hydrophobicity.

- Biological Targets : These compounds are designed for protein degradation (e.g., PROTACs), whereas dichloropyridine derivatives may lack such specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.